28-Norlup-16(17)-ene

説明

BenchChem offers high-quality 28-Norlup-16(17)-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 28-Norlup-16(17)-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C29H48 |

|---|---|

分子量 |

396.7 g/mol |

IUPAC名 |

(1S,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene |

InChI |

InChI=1S/C29H48/c1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h13,19,21-25H,8-12,14-18H2,1-7H3/t21-,22+,23-,24+,25+,27-,28+,29+/m0/s1 |

InChIキー |

AVTGQJYGWNWEOR-WKWAGDHQSA-N |

SMILES |

CC(C)C1CCC2=CCC3(C(C12)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |

異性体SMILES |

CC(C)[C@@H]1CCC2=CC[C@@]3([C@@H]([C@@H]12)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C |

正規SMILES |

CC(C)C1CCC2=CCC3(C(C12)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |

製品の起源 |

United States |

A Technical Guide to the Structural Elucidation of 28-norlup-16(17)-ene via ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Isomer-Specific Characterization

The lupane triterpenoids are a diverse class of natural products known for their wide range of biological activities.[1] While compounds like lupeol and betulinic acid are extensively studied, the characterization of less common isomers presents a significant analytical challenge.[2][3] 28-norlup-16(17)-ene is a derivative characterized by two key structural modifications from the common lupane skeleton: (i) the absence of the C-28 substituent, and (ii) a tetrasubstituted double bond between C-16 and C-17 in the E-ring.

These modifications fundamentally alter the molecule's electronic and steric environment, leading to distinct NMR spectral properties. Accurate structural confirmation is therefore entirely dependent on a meticulous assignment of its ¹H and ¹³C NMR spectra. This guide provides the foundational knowledge and predictive data necessary to undertake this analysis, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Numbering System

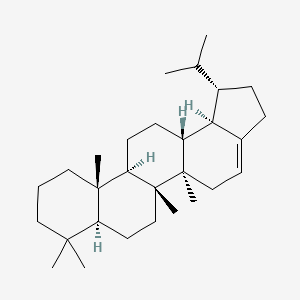

A prerequisite for any NMR analysis is a clear understanding of the molecular skeleton and its standardized numbering convention. The structure of 28-norlup-16(17)-ene is shown below, following the established system for lupane-type triterpenes.

Caption: Molecular structure and IUPAC numbering of 28-norlup-16(17)-ene.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of protons. The predictions below are based on data from lupeol and betulinic acid for the A-D rings and E-ring backbone, as the local environment in these regions is expected to be highly conserved.[3] The key diagnostic signals will be the absence of any proton on the C16-C17 double bond and the shifts of protons adjacent to this new area of unsaturation.

Table 1: Predicted ¹H NMR Data for 28-norlup-16(17)-ene (in CDCl₃, 400-600 MHz)

| Proton Position | Predicted δ (ppm) | Multiplicity | Key Correlations (HMBC) | Rationale & Commentary |

| H-3 | ~0.78 - 0.85 | m | C-2, C-4, C-5, C-23, C-24 | Typical upfield shift for an axial proton in a saturated ring system. |

| H-18 | ~1.80 - 2.00 | dd | C-13, C-17, C-19, C-22 | Expected to be shifted downfield due to the anisotropic effect of the C16-C17 double bond. |

| H-19 | ~1.40 - 1.60 | m | C-18, C-20, C-21, C-29, C-30 | Connects the E-ring to the isopropenyl group equivalent. |

| H-23 (CH₃) | ~0.97 | s | C-3, C-4, C-5, C-24 | One of the five conserved methyl singlets in the A/B ring region. |

| H-24 (CH₃) | ~0.76 | s | C-3, C-4, C-5, C-23 | Often the most upfield of the gem-dimethyl pair at C-4. |

| H-25 (CH₃) | ~0.82 | s | C-1, C-5, C-9, C-10 | Located on C-10, serves as a key anchor point for ring A/B assignments. |

| H-26 (CH₃) | ~1.03 | s | C-7, C-8, C-9, C-14 | Located on C-8, its chemical shift is sensitive to substitutions in ring C. |

| H-27 (CH₃) | ~0.95 | s | C-13, C-14, C-15 | Located on the C/D ring junction, provides a probe for this region. |

| H-29 (CH₃) | ~1.68 | s | C-19, C-20, C-30 | Part of the isopropenyl group equivalent, typically deshielded. |

| H-30 (CH₂) | ~4.58 / 4.70 | br s | C-19, C-20, C-29 | The exocyclic methylene protons, highly characteristic for the lupane E-ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is paramount for confirming the carbon skeleton. The most diagnostic signals for 28-norlup-16(17)-ene are the two quaternary sp² carbons (C-16 and C-17), which replace the typical sp³ signals found in saturated lupanes. The absence of the C-28 signal (typically a carboxyl or hydroxymethyl group around δ 180 or δ 60, respectively) is another key confirmation point.

Table 2: Predicted ¹³C NMR Data for 28-norlup-16(17)-ene (in CDCl₃, 100-150 MHz)

| Carbon Position | Predicted δ (ppm) | Carbon Type (DEPT) | Rationale & Commentary |

| C-3 | ~40.8 | CH₂ | Standard methylene carbon in Ring A. |

| C-4 | ~33.3 | C | Quaternary carbon bearing two methyl groups. |

| C-8 | ~40.9 | C | Quaternary carbon at the B/C ring junction. |

| C-10 | ~37.1 | C | Quaternary carbon at the A/B ring junction. |

| C-13 | ~38.1 | CH | Methine at the C/D ring junction. |

| C-14 | ~42.8 | C | Quaternary carbon at the C/D ring junction. |

| C-16 | ~135 - 145 | C | Key Signal. Deshielded quaternary sp² carbon. Its precise shift is sensitive to E-ring conformation. |

| C-17 | ~130 - 140 | C | Key Signal. The second quaternary sp² carbon. HMBC correlations from H-18 and H-22 are essential for its assignment. |

| C-18 | ~48.3 | CH | Methine adjacent to the double bond; its shift is influenced by the removal of the C-28 group. |

| C-19 | ~48.0 | CH | Methine adjacent to the isopropenyl group. |

| C-20 | ~150.9 | C | Quaternary sp² carbon of the isopropenyl group. |

| C-23 | ~28.0 | CH₃ | Methyl group on C-4. |

| C-24 | ~15.4 | CH₃ | Methyl group on C-4. |

| C-25 | ~16.1 | CH₃ | Methyl group on C-10. |

| C-26 | ~16.0 | CH₃ | Methyl group on C-8. |

| C-27 | ~14.5 | CH₃ | Methyl group on C-14. |

| C-29 | ~19.3 | CH₃ | Methyl of the isopropenyl group. |

| C-30 | ~109.3 | CH₂ | Exocyclic methylene of the isopropenyl group. |

Experimental Protocol for NMR Data Acquisition

To achieve unambiguous structural elucidation, a specific suite of 1D and 2D NMR experiments is required. The following protocol outlines the standard, field-proven methodology for analyzing complex triterpenoids.[4][5]

Step 1: Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar triterpenoids and its well-separated residual solvent peak.

-

Transfer the solution to a 5 mm NMR tube.

Step 2: 1D NMR Spectroscopy

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A 30° pulse angle with a 2-second relaxation delay is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment is critical for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Step 3: 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out the connectivity of adjacent protons in the aliphatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon (¹JCH). It is the primary method for assigning protonated carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is essential for assigning quaternary carbons and connecting different spin systems.[5][6]

Structural Confirmation via HMBC

The definitive assignment of 28-norlup-16(17)-ene relies on specific long-range correlations observed in the HMBC spectrum. The diagram below illustrates the most critical correlations needed to confirm the location of the double bond and the overall structure.

Caption: Key predicted HMBC correlations for confirming the C16-C17 double bond.

Interpretive Logic:

-

H-18 to C-17: A strong ³JCH correlation from the H-18 methine proton to the C-17 olefinic carbon is definitive proof of their proximity.

-

H-22 to C-17: A ²JCH correlation from the H-22 methylene protons to C-17 confirms the E-ring structure.

-

H-27 to C-13, C-14, and C-16: Correlations from the C-27 methyl protons are crucial. The ³JCH correlation to C-16 firmly places the double bond adjacent to the C-14/C-15 bond.

Conclusion

The structural elucidation of non-standard triterpenoid isomers like 28-norlup-16(17)-ene is a complex but achievable task. While direct experimental data is not prevalent, a predictive approach based on a robust understanding of NMR principles and data from known analogues provides a powerful roadmap for analysis. The key spectral markers—namely the appearance of two quaternary sp² carbon signals between 130-145 ppm and the corresponding shifts in adjacent proton and carbon nuclei—are the definitive features to be identified. By employing the comprehensive suite of 1D and 2D NMR experiments outlined in this guide, researchers can confidently assign the complete structure and stereochemistry of this and other novel lupane derivatives.

References

- Current time information in Lupane, ZW. (n.d.). Google Search.

- Shrivastava, A., & Gupta, V. B. (2012). Isolation and Structural Characterization of Lupane Triterpenes from Polypodium Vulgare.

- Seo, S., Tomita, Y., & Tori, K. (1978). ¹³C Nuclear Magnetic Resonance of Lupane-Type Triterpenes, Lupeol, Betulin and Betulinic Acid. J-Stage.

-

Cheng, Y.-B., et al. (2008). Lupane-Type Triterpenoids from Microtropis fokienensis and Perrottetia arisanensis and the Apoptotic Effect of 28-Hydroxy-3-oxo-lup-20(29)-en-30-al. Journal of Natural Products, 71(8), 1352–1357. Available from: [Link]

-

Li, Y., et al. (2022). Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus. Frontiers in Chemistry, 10, 856525. Available from: [Link]

- Promgool, T., et al. (2024). 28-Norlupanes and dammaranes from the heartwood of Dipterocarpus costatus Gaertn. f. (Dipterocarpaceae) and their cytotoxic and antiplasmodial activities.

-

Cheng, Y. B., et al. (2008). Lupane-type triterpenoids from Microtropis fokienensis and Perrottetia arisanensis and the apoptotic effect of 28-hydroxy-3-oxo-lup-20(29)-en-30-al. Journal of Natural Products, 71(8), 1352-1357. Available from: [Link]

-

Junges, A., et al. (2002). The Use of ¹³C and ¹H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 13(3). Available from: [Link]

-

Jian-Xin, P., et al. (2003). Lupane triterpenoids from Salvia roborowskii Maxim. Journal of Asian Natural Products Research, 5(3), 213-218. Available from: [Link]

-

Ku, C. F., et al. (2008). Cytotoxic lupane-, secolupane-, and oleanane-type triterpenes from Viburnum awabuki. Planta Medica, 74(3), 273-277. Available from: [Link]

-

Zhang, T. T., et al. (2015). Nor-lupane triterpenoid and guaiane sesquiterpenoids from Schefflera venulosa. Fitoterapia, 103, 191-196. Available from: [Link]

- Hidayat, M. A., et al. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

- de Goede, A. T. J. W., et al. (2011).

- Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. Royal Society of Chemistry.

-

Ríos, M. Y., et al. (2014). Complete NMR assignment of 3, 4-seco-lup-20(29)-en-3-oic acid from Decatropis bicolor. Magnetic Resonance in Chemistry, 52(7), 391-395. Available from: [Link]

-

Vasiloiu, M., & Ion, R. M. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4567. Available from: [Link]

-

Wang, X. L., et al. (2011). Structure elucidation and NMR assignments of two new triterpenoids from the stems of Paragonia pyramidata (Bignoniaceae). Magnetic Resonance in Chemistry, 49(4), 184-189. Available from: [Link]

- Nicolaou, K. C., & Snyder, S. A. (2005). Chasing molecules that were never there: misassigned natural products and the role of chemical synthesis in modern structure elucidation.

-

Lee, Y., et al. (2025). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. Available from: [Link]

-

Duthe, A., et al. (2019). Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses, 96, 308-326. Available from: [Link]

Sources

Pharmacological Profiling and Semisynthetic Workflows of 28-Norlupane Derivatives: Focus on the 16(17)-ene Scaffold

Executive Summary

The pentacyclic triterpenoid scaffold has long been a cornerstone of natural product drug discovery. Among these, the 28-norlupane class—characterized by the absence of the C-28 carbon typically present in lupane-type triterpenes like betulinic acid—has demonstrated exceptional pharmacological versatility. While specific isomers like 28-norlup-16(17)-ene (CAS 53767-47-8) have historically been utilized as highly stable petroleum biomarkers , recent phytochemical isolations and semisynthetic advancements have repositioned the 28-norlupane framework, particularly those with unsaturation at the 16(17) or 20(29) positions, as potent antiplasmodial and cytotoxic agents , .

This technical guide dissects the structure-activity relationships (SAR), pharmacological mechanisms, and validated semisynthetic protocols for 28-norlupane derivatives, providing a comprehensive blueprint for drug development professionals.

Structural Biology & Chemical Scaffold

The defining feature of 28-norlupane derivatives is the modified E-ring. The decarboxylation or demethylation at C-28 reduces the steric bulk of the molecule, significantly altering its lipophilicity (LogP) and membrane permeability.

-

The 16(17)-ene Motif : The introduction of a double bond between C-16 and C-17 induces conformational rigidity in the E-ring. This planar geometry is critical for intercalating into specific protein binding pockets or interacting with parasitic heme targets.

-

Endoperoxide and Hydroperoxide Functionalization : Natural derivatives isolated from Melaleuca ericifolia and Dipterocarpus costatus often feature hydroperoxide groups or endoperoxide bridges , . These functional groups act as "warheads," undergoing homolytic cleavage in iron-rich environments to generate highly reactive carbon-centered radicals.

Pharmacological Properties

Antiplasmodial Activity

28-norlupane endoperoxides and their alkene precursors exhibit profound, broad-spectrum antimalarial activity. Recent evaluations of novel 28-norlupane endoperoxides demonstrated potent inhibition of both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) Plasmodium falciparum strains . The mechanism relies on the parasite's degradation of host hemoglobin, which releases free heme (Fe2+). The iron catalyzes the cleavage of the endoperoxide or hydroperoxide bridge, generating reactive oxygen species (ROS) that alkylate parasitic proteins and induce apoptosis.

Cytotoxicity and Anti-tumor Efficacy

Beyond parasitic infections, 28-norlupanes exhibit targeted cytotoxicity against mammalian cancer cell lines. Compounds isolated from the heartwood of Dipterocarpus costatus have shown significant efficacy against human colorectal carcinoma cell lines (HT-29 and HCT116) . The cytotoxicity is largely mediated by the induction of the intrinsic apoptotic pathway, where the triterpenoid scaffold disrupts mitochondrial membrane potential.

Quantitative Pharmacological Data

The following table summarizes the benchmarked in vitro activities of key 28-norlupane derivatives against parasitic and oncological targets.

| Compound Class | Target Strain / Cell Line | Assay Type | IC50 / Activity Level | Reference |

| 28-Norlupane Endoperoxide (Cmpd 2) | P. falciparum (3D7 & W2) | Antiplasmodial | Broad-spectrum inhibition | |

| 28-Norlupane (Isolate 4) | P. falciparum (FcB1) | Antiplasmodial | 3.74 µM | |

| 28-Norlupane (Isolate 2) | HCT116 (Colorectal Carcinoma) | Cytotoxicity (MTT) | 4.2 µM | |

| 28-Norlup-20(29)-en-17-hydroperoxides | +SA Mammary Epithelial | Antiproliferative | Dose-dependent inhibition |

Experimental Protocols & Workflows

Robust drug discovery requires self-validating experimental systems. The following protocols detail the semisynthesis and biological validation of these derivatives, embedding internal controls to ensure causality and data integrity.

Semisynthesis via Isayama-Mukaiyama Cobalt-Catalyzed Hydroperoxyl Silylation

To access unnatural 28-norlupane endoperoxides from abundant precursors like betulinic acid, the Isayama-Mukaiyama reaction is the gold standard .

Causality Note : Cobalt(II) is specifically chosen as the catalyst because it facilitates the selective generation of a radical at the sterically hindered alkene (e.g., 20(29)-ene). This precise radical generation allows subsequent trapping by molecular oxygen and a silane to form the stable silylperoxy intermediate without degrading the core pentacyclic structure.

Step-by-Step Methodology :

-

Preparation : Dissolve betulinic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere to prevent premature background oxidation.

-

Catalyst Addition : Add the Co(II) catalyst (e.g., Co(modp)2, 0.05 eq). The solution will transition to a deep color, indicating the formation of the active cobalt-alkene complex.

-

Oxygenation & Silylation : Purge the system with O2 gas (1 atm). Slowly add triethylsilane (Et3SiH, 2.0 eq) via a syringe pump over 2 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC); the strict disappearance of the precursor alkene confirms the successful trapping of the radical intermediate.

-

Deprotection & Rearrangement : Treat the resulting silylperoxy intermediate with a mild acid (e.g., TBAF or dilute HCl) to cleave the silyl group. The molecule undergoes an intramolecular rearrangement to form the 28-norlupane endoperoxide scaffold.

-

Purification : Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) and confirm the structure via 1D/2D NMR and HRMS.

Cobalt-catalyzed semisynthetic workflow for 28-norlupane endoperoxides.

In Vitro Antiplasmodial Self-Validating Assay

To evaluate the efficacy of synthesized 28-norlup-16(17)-ene derivatives, a SYBR Green I-based fluorescence assay is utilized.

Causality Note : SYBR Green I selectively binds to double-stranded DNA. Since mature human erythrocytes lack a nucleus, any detected DNA fluorescence in the assay is strictly and causally linked to parasitic replication within the red blood cells.

Step-by-Step Methodology :

-

Culture Preparation : Maintain P. falciparum (3D7 and W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

-

Compound Plating : Serially dilute the 28-norlupane derivatives in DMSO. Transfer to a 96-well plate. Self-Validation: Include Chloroquine and Dihydroartemisinin (DHA) as positive controls, and 0.5% DMSO as the negative vehicle control.

-

Incubation : Add the parasite culture (0.5% parasitemia) to the wells. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

-

Lysis and Staining : Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer.

-

Quantification : Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

-

Selectivity Index (SI) : Concurrently run an MTT cytotoxicity assay on mammalian HEK-293 cells. Calculate SI = CC50 / IC50. An SI > 10 confirms that the antiplasmodial activity is target-specific and not a result of general cellular toxicity.

Mechanism of action for 28-norlupane derivatives in P. falciparum.

Conclusion

The 28-norlupane scaffold, specifically derivatives harboring 16(17)-ene or endoperoxide functionalities, represents a highly promising frontier in the development of next-generation antimalarials and chemotherapeutics. By leveraging advanced semisynthetic techniques like cobalt-catalyzed hydroperoxyl silylation, researchers can systematically tune the lipophilicity and reactive potential of these pentacyclic triterpenoids to overcome parasitic resistance mechanisms.

References

-

Ma, Z., et al. (2026). "Access to Natural and Unnatural 28-Norlupane Endoperoxides by Isayama-Mukaiyama Cobalt-Catalyzed Hydroperoxyl Silylation and Evaluation of Antiplasmodial Activity." Journal of Natural Products (ACS Publications). URL:[Link]

-

Satiraphan, M., et al. (2024). "28-Norlupanes and dammaranes from the heartwood of Dipterocarpus costatus Gaertn. f. (Dipterocarpaceae) and their cytotoxic and antiplasmodial activities." Phytochemistry Letters, 63, 31-36. URL:[Link]

-

Bori, I. D., et al. (2012). "Cytotoxic action of natural pentacyclic triterpenes on cancer cells: Lupane-type compounds." ResearchGate. URL:[Link]

-

Chromservis. "Petroleum catalogue p1 - 28-Norlup-16(17)-ene (CAS 53767-47-8)." Chromservis Biomarker Standards. URL:[Link]

Elucidating the Mass Spectrometry Fragmentation Pattern of 28-norlup-16(17)-ene: A Mechanistic Guide

Executive Summary

The structural characterization of pentacyclic triterpenoids is a critical bottleneck in natural product drug discovery. 28-norlup-16(17)-ene ( C29H48 , MW: 396.69 g/mol ) is a unique nortriterpenoid characterized by the absence of the C-28 functional group and the presence of a Δ16(17) double bond. Because isomers in the lupane, oleanane, and ursane classes often co-elute chromatographically, mass spectrometry (MS)—specifically Electron Ionization (EI-MS)—serves as the definitive orthogonal tool for structural elucidation. This whitepaper details the gas-phase thermodynamic behavior, diagnostic fragmentation pathways, and a self-validating analytical protocol for the robust identification of 28-norlup-16(17)-ene.

Mechanistic Causality in Gas-Phase Fragmentation

To confidently assign structures to unknown triterpenoids, one must understand the causality behind the fragmentation rather than merely memorizing spectral libraries .

The Physics of 70 eV Electron Ionization

We standardly utilize 70 eV for EI-MS because, at this kinetic energy, the de Broglie wavelength of the bombarding electrons matches the length of typical C-C and C-H bonds (~0.14 nm). This maximizes the ionization cross-section, transferring approximately 2–3 eV of internal energy to the molecule. This specific energy surplus is sufficient to overcome the activation energy for reproducible, structurally informative bond cleavages without completely shattering the carbon skeleton into non-diagnostic low-mass ions.

Ring C Cleavage and the m/z 191 Diagnostic Ion

In standard lupane skeletons, the most thermodynamically favorable fragmentation occurs via the cleavage of the highly strained Ring C (specifically the C8-C14 and C9-C11 bonds). This relieves the steric tension of the pentacyclic system. The charge is typically retained on the A/B ring system, yielding a highly stable, conjugated radical cation at m/z 191 ( C14H23+ ). Because 28-norlup-16(17)-ene lacks substitutions on rings A and B, this m/z 191 peak remains a highly abundant, anchoring diagnostic ion .

Allylic Cleavage Directed by the Δ16(17) Unsaturation

The defining feature of 28-norlup-16(17)-ene is its D/E ring configuration. In saturated lupanes, the D/E ring fragment typically appears at m/z 205. However, the Δ16(17) double bond in this molecule fundamentally alters the dissociation thermodynamics. The unsaturation provides profound allylic stabilization, significantly lowering the bond dissociation energy of the adjacent C13-C18 and C15-C16 bonds.

Coupled with the absence of the C-28 methyl/carboxyl group (-14 Da) and the loss of two hydrogen atoms due to the double bond (-2 Da), the classic m/z 205 fragment is shifted down by 16 Da. This results in a highly specific D/E ring fragment at m/z 189 ( C14H21+ ). Further loss of a methylene group from this strained system yields a secondary diagnostic ion at m/z 175 .

Quantitative Data: Diagnostic Spectral Fingerprint

The following table summarizes the causal relationship between the structural features of 28-norlup-16(17)-ene and its resulting mass spectral fingerprint.

| m/z | Ion Type | Molecular Formula | Mechanistic Origin & Structural Assignment |

| 396 | [M]+∙ | C29H48 | Intact molecular ion. Confirms the 28-nor (C29) and mono-unsaturated nature. |

| 381 | [M−CH3]+ | C28H45 | Loss of an angular methyl group (typically C-23 or C-24 from Ring A). |

| 191 | Fragment | C14H23 | Cleavage of Ring C. Represents intact, unsubstituted Rings A and B. |

| 189 | Fragment | C14H21 | Allylic cleavage directed by Δ16(17) . Represents the 28-nor D/E rings. |

| 175 | Fragment | C13H19 | Secondary fragmentation of the m/z 189 ion (loss of CH2 ). |

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure absolute trustworthiness in your analytical results, the following protocol incorporates a closed-loop validation step. Triterpenoids are prone to thermal degradation in dirty injection ports, which can artificially skew the m/z 189/191 ratios.

Phase 1: System Suitability Testing (SST) - Crucial for Validation

-

Prepare an SST Standard: Dissolve 10 µg/mL of a known lupane standard (e.g., Lupeol) in GC-grade n-hexane.

-

Inject 1 µL under the method conditions (Phase 3).

-

Evaluate: Verify that the ratio of m/z 189 to m/z 218 matches the NIST/Wiley library standard within a ±5% tolerance. Causality: If the high-mass ions are suppressed, the GC inlet liner contains active sites (e.g., accumulated non-volatile matrix) causing thermal cracking. Replace the liner and trim the column before proceeding.

Phase 2: Sample Preparation

-

Extraction: Extract the target tissue/matrix using a non-polar solvent (e.g., dichloromethane or n-hexane) to selectively partition the highly lipophilic 28-norlup-16(17)-ene.

-

Filtration: Pass the extract through a 0.22 µm PTFE syringe filter to remove particulates.

-

Concentration: Evaporate under a gentle stream of ultra-high purity (UHP) nitrogen and reconstitute in 100 µL of n-hexane. (Note: Derivatization is omitted here as the target molecule lacks polar hydroxyl/carboxyl groups, preserving its native mass).

Phase 3: GC-MS Acquisition Parameters

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Carrier Gas: UHP Helium at a constant flow of 1.0 mL/min. Causality: Constant flow prevents retention time shifting as the oven temperature increases and gas viscosity changes.

-

Injection: 1 µL, Splitless mode. Inlet temperature set to 280°C to ensure instantaneous vaporization of the high-boiling triterpenoid without inducing thermal degradation.

-

Oven Program:

-

Initial: 150°C, hold for 1 min.

-

Ramp: 10°C/min to 300°C. Causality: A moderate ramp rate maximizes the chromatographic resolution of closely related structural isomers (e.g., oleananes vs. lupanes).

-

Final: Hold at 300°C for 15 min to bake out heavy matrix components.

-

-

MS Parameters:

-

Transfer line: 290°C.

-

Ion Source: 230°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 50 to 600.

-

Mechanistic Workflow Visualization

The following diagram maps the logical progression from sample ionization to diagnostic fragment generation.

Fig 1: Mechanistic workflow and primary EI-MS fragmentation pathways of 28-norlup-16(17)-ene.

Conclusion

The identification of 28-norlup-16(17)-ene via mass spectrometry relies on understanding the interplay between its unique structural features and gas-phase thermodynamics. The absence of the C-28 group and the presence of the Δ16(17) double bond fundamentally shift the standard lupane fragmentation pattern, resulting in a highly diagnostic m/z 189 D/E ring fragment alongside the classic m/z 191 A/B ring fragment. By employing the self-validating GC-MS protocol outlined above, researchers can confidently distinguish this nortriterpenoid from complex biological matrices, accelerating downstream drug development and phytochemical profiling.

References

-

Title: Mass Spectra of Pentacyclic Triterpenoids Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

-

Title: Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards Source: Metabolites (MDPI) URL: [Link]

-

Title: GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia Source: Phytochemical Analysis (ResearchGate / Wiley) URL: [Link]

Introduction: The Significance of Lupane Triterpenoid Structures

An In-depth Technical Guide to the X-ray Crystallographic Analysis of Lupane-Type Triterpenoids

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function and optimizing its therapeutic potential. For complex natural products like lupane-type triterpenoids, which exhibit significant pharmacological activity, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structural elucidation.[1][2] This guide provides a comprehensive overview of the crystallographic workflow, from crystal preparation to final structure validation, using a representative lupane scaffold as a case study. While a public crystal structure for 28-norlup-16(17)-ene is not currently available in crystallographic databases, the principles and methodologies detailed herein are directly applicable. We delve into the causality behind key experimental choices, present data in a clear, structured format, and offer field-proven insights to empower researchers in their structural biology and drug design endeavors.

Lupane-type pentacyclic triterpenoids, such as betulin and betulinic acid, are a class of natural products renowned for their diverse and potent biological activities, including anticancer and antiviral properties.[3] Their complex, rigid, and stereochemically rich scaffold makes them an attractive platform for the development of novel therapeutics.[3][4] However, subtle changes to this scaffold, whether through biosynthesis or synthetic modification, can drastically alter its biological function.

Therefore, determining the absolute configuration and detailed molecular geometry is not merely an academic exercise; it is a critical step in the drug discovery pipeline. Techniques like NMR and mass spectrometry provide essential structural information, but only single-crystal X-ray crystallography can deliver a definitive, high-resolution 3D model of the molecule as it exists in the solid state.[1][5] This atomic-level insight allows for:

-

Unambiguous Stereochemistry: Absolute confirmation of all chiral centers.

-

Precise Geometric Parameters: Accurate bond lengths, bond angles, and torsion angles that govern molecular shape.

-

Conformational Analysis: Understanding the preferred shape of the molecule and its ring systems.

-

Intermolecular Interactions: Revealing how molecules pack together in a crystal lattice, which can inform studies on polymorphism, solubility, and formulation.

-

Structure-Activity Relationship (SAR) Studies: Providing the foundational structural data for computational modeling and rational drug design.

This guide outlines the authoritative workflow for achieving these insights, ensuring the generation of trustworthy and high-fidelity structural data.

The Crystallographic Workflow: From Molecule to Model

The journey from a purified compound to a refined 3D structure is a systematic process with three primary stages: obtaining a high-quality crystal, measuring its diffraction pattern, and computationally solving the structure.[6][7]

Principle of Single-Crystal X-ray Diffraction

The technique is based on the discovery by Max von Laue that crystals, with their periodically arranged atoms, can act as a three-dimensional diffraction grating for X-rays.[8] When a focused beam of monochromatic X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays. Due to the crystal's regular lattice structure, most scattered waves cancel each other out through destructive interference. However, in specific directions, they interfere constructively, producing a pattern of discrete diffracted beams (reflections). The relationship between the X-ray wavelength (λ), the spacing between crystal planes (d), and the angle of diffraction (θ) is elegantly described by Bragg's Law: nλ = 2d sinθ .[8] By systematically rotating the crystal and measuring the intensity and position of thousands of these reflections, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the atomic positions.[7]

Experimental Protocol: A Self-Validating System

Each step in the data collection process is designed to maximize data quality and ensure the final model is a true representation of the molecular structure.

Step 1: Crystal Growth & Selection (The Foundation)

-

Objective: To obtain a single, well-ordered crystal free of significant defects, typically 0.1-0.3 mm in its largest dimension.[6][9]

-

Methodology:

-

Purification: The compound must be of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated as defects.

-

Solvent Screening: A range of solvents and solvent/anti-solvent pairs are screened. The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Technique: Slow evaporation of the solvent is the most common method for small molecules. Other techniques include slow cooling of a saturated solution or vapor diffusion.

-

Selection: Crystals are examined under a polarized light microscope. A good crystal will be transparent, have sharp edges, and will extinguish light cleanly when the polarizers are rotated.

-

-

Expert Insight: The difficulty of this first step is often underestimated.[6] Patience is key. Screening a wide variety of conditions is more effective than repeating a single failed condition. The quality of the crystal directly dictates the quality of the final data.

Step 2: Crystal Mounting

-

Objective: To secure the crystal in the X-ray beam in a way that minimizes background scatter and protects it from the environment.

-

Methodology:

-

A suitable crystal is selected and picked up using a nylon loop or a fine glass fiber.

-

A small amount of cryoprotectant oil (e.g., Paratone-N) is used to coat the crystal. This prevents ice formation during cooling.

-

The loop is attached to a magnetic base on the diffractometer's goniometer head.

-

The crystal is flash-cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas. This minimizes atomic motion and reduces radiation damage.

-

Step 3: Data Collection on a Diffractometer

-

Objective: To measure the intensities of all unique reflections in the diffraction pattern.

-

Methodology:

-

The crystal is centered in the X-ray beam.

-

A modern diffractometer, equipped with a sensitive detector (like a CCD or CMOS-based detector), is used.[10]

-

Initial "scout" images are taken to determine the crystal's unit cell dimensions and lattice symmetry (Laue class).

-

Based on the symmetry, a data collection strategy is calculated by the software to ensure a complete and redundant dataset is collected. Completeness should be >99%.

-

The crystal is rotated in the beam, and a series of diffraction images (frames) are recorded at different rotation angles.[7] Each frame requires a specific exposure time, determined by the crystal's scattering power.

-

Structure Solution and Refinement

This stage is entirely computational and uses specialized software (e.g., SHELX, Olex2).

Step 4: Data Processing and Reduction

-

Objective: To integrate the raw diffraction images to produce a list of reflections with their intensities and standard uncertainties.

-

Methodology: The software identifies the diffraction spots on each image, measures their intensity, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data from different images together. The output is a reflection file (typically with an .hkl extension).

Step 5: Structure Solution (Solving the "Phase Problem")

-

Objective: To generate an initial model of the crystal structure. The diffraction experiment gives us the intensities (amplitudes) of the scattered waves, but not their phases. This is the "phase problem" of crystallography.

-

Methodology: For small molecules like triterpenoids, Direct Methods are almost always successful. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. This allows for the calculation of an initial electron density map.

Step 6: Model Building and Refinement

-

Objective: To fit the known atoms of the molecule into the electron density map and refine their positions to best fit the experimental data.

-

Methodology:

-

Model Building: The software identifies peaks in the electron density map and assigns atoms to them, building a molecular fragment. For a known scaffold like lupane, the core structure can often be recognized immediately.

-

Refinement: A least-squares refinement process is performed. This is an iterative process where the atomic parameters (x, y, z coordinates and displacement parameters) are adjusted to minimize the difference between the diffraction data calculated from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor (R1), with a final value typically below 5% (0.05) for a well-determined structure.

-

Step 7: Structure Validation and Deposition

-

Objective: To ensure the final model is chemically sensible and to share it with the scientific community.

-

Methodology:

-

Validation: The final model is checked for geometric consistency (e.g., reasonable bond lengths and angles) and other potential issues using software tools like PLATON.

-

Deposition: The final structural information is compiled into a Crystallographic Information File (CIF). This standard file format contains all the necessary information about the experiment and the final structure.[11]

-

Database Submission: The CIF is deposited into a public repository, most commonly the Cambridge Structural Database (CSD) for small molecules, which is maintained by the Cambridge Crystallographic Data Centre (CCDC).[11][12] This act ensures the data is curated, preserved, and accessible to other researchers.

-

Data Interpretation: A Representative Lupane Triterpenoid

The final output of a crystallographic experiment is a set of tables and diagrams that precisely describe the molecule's structure. The following tables represent the typical data one would obtain for a lupane-type triterpenoid.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value (Representative) |

| Empirical formula | C₃₀H₅₀O₂ |

| Formula weight | 442.70 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 11.50 Å, b = 7.60 Å, c = 15.80 Å |

| α = 90°, β = 108.5°, γ = 90° | |

| Volume | 1305.0 ų |

| Z (Molecules per cell) | 2 |

| Density (calculated) | 1.125 Mg/m³ |

| Reflections collected | 15800 |

| Independent reflections | 5100 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Goodness-of-fit (S) | 1.05 |

Table 2: Selected Molecular Geometry

| Bond | Length (Å) | Angle | Angle (°) |

| C(3)-O(1) | 1.435(2) | C(5)-C(4)-C(3) | 112.5(1) |

| C(17)-C(22) | 1.541(2) | C(13)-C(17)-C(18) | 115.8(1) |

| C(20)-C(29) | 1.498(3) | C(19)-C(20)-C(29) | 114.9(2) |

| C(20)-C(30) | 1.335(3) | C(21)-C(20)-C(30) | 122.1(2) |

| C(28)-O(2) | 1.431(2) | C(17)-C(28)-O(2) | 111.7(1) |

Note: These are representative values. Actual bond lengths and angles will vary slightly between different derivatives.

Visualization of the Crystallographic Workflow

A clear understanding of the experimental and computational pipeline is essential. The following diagram illustrates the logical flow from the initial sample to the final, validated structural model.

Caption: Workflow from purified compound to database deposition.

Conclusion: Implications for Drug Development

Single-crystal X-ray diffraction provides an unparalleled level of structural detail, transforming drug discovery from a process of serendipity to one of rational design. For researchers working with complex scaffolds like lupane triterpenoids, the ability to visualize the precise 3D architecture of a lead compound is indispensable. It validates synthetic strategies, provides a concrete basis for understanding structure-activity relationships, and furnishes the critical input data for computational modeling to predict binding interactions and guide the design of next-generation analogues with improved potency and specificity. The rigorous, self-validating workflow detailed in this guide ensures that the structural models generated are of the highest integrity, providing a solid foundation upon which to build successful drug development programs.

References

- Frontiers. (n.d.). Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus.

- AZoM. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Rigaku. (n.d.). Single crystal X-ray diffraction.

- ResearchGate. (2021, May). X-ray crystal structure of a new triterpene, 3,23-cycloglutin-5(10)-ene from Euphorbia vajravelui.

- ResearchGate. (n.d.). Single Crystal X-ray Structural Determination of Natural Products | Request PDF.

- Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.

- Patna Women's College. (2026, January 4). Structural Elucidation of Substances by X-ray Crystallography.

- Wikipedia. (n.d.). Cambridge Structural Database.

- Scribd. (n.d.). Structure Elucidation of Terpenoids.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.

- Cambridge Crystallographic Data Centre. (n.d.). CCDC - ADDoPT.

- IMR Press. (n.d.). Lupane triterpenoids from Salvia roborowskii Maxim.

- PMC. (n.d.). Molecular Diversity of Lupane Hybrids in Drug Design and Materials Science.

- PMC. (n.d.). Data Collection for Crystallographic Structure Determination.

- Wikipedia. (n.d.). X-ray crystallography.

- PMC. (n.d.). Identification of New Lupane-Type Triterpenoids as Inverse Agonists of RAR-Related Orphan Receptor Gamma (RORγ).

- SciCrunch. (n.d.). Cambridge Crystallographic Data Centre (CCDC).

Sources

- 1. rigaku.com [rigaku.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Diversity of Lupane Hybrids in Drug Design and Materials Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 12. scicrunch.org [scicrunch.org]

Application Note: High-Yield Extraction and Isolation Protocol for 28-Norlup-16(17)-ene from Plant Matrices

Introduction and Mechanistic Rationale

The isolation of rare pentacyclic triterpenoids, specifically 28-norlupane derivatives like 28-norlup-16(17)-ene (CAS: 53767-47-8), presents unique chromatographic challenges due to their high lipophilicity and structural similarity to co-occurring sterols and dammaranes[1]. 28-norlupanes are characterized by the loss of the C-28 carbon, often resulting in unique bioactivities, including potent cytotoxicity against human tumor cell lines and antiplasmodial properties[1][2].

Historically, 28-norlupane derivatives have been successfully isolated from the leaves of Melaleuca ericifolia[3], the heartwood of Dipterocarpus costatus[1], and the roots of Ziziphus jujuba[4]. Because 28-norlup-16(17)-ene lacks highly polar functional groups (unlike its hydroxylated or carboxylated analogs such as ceanothic acid[4]), its extraction requires a highly targeted, non-polar partitioning strategy.

This protocol outlines a self-validating, scaleable workflow utilizing Ultrasonic-Assisted Extraction (UAE) followed by biphasic liquid-liquid partitioning and sequential chromatography. UAE is selected over Soxhlet extraction to prevent the thermal degradation of thermolabile co-metabolites (such as 17β-hydroperoxides found in some norlupanes[3]), ensuring the structural integrity of the entire triterpene profile.

Quantitative Extraction Parameters

The following table summarizes the expected extraction metrics and solvent behaviors for 28-norlupane derivatives based on established phytochemical investigations[1][3][4].

| Compound Class / Target | Representative Plant Matrix | Primary Extraction Solvent | Optimal Partitioning Phase | Expected Crude Yield (% w/w) | RP-HPLC Elution Behavior (C18) |

| 28-norlup-16(17)-ene | Dipterocarpus heartwood[1] | Methanol or n-Hexane | n-Hexane | < 0.05% | Highly retained (Requires >95% MeCN) |

| 28-norlupane hydroperoxides | Melaleuca leaves[3] | Methanol | Chloroform / Hexane | 0.05 - 0.10% | Moderately retained (80-90% MeCN) |

| 2,28-dinorlupanes | Ziziphus jujuba roots[4] | Methanol | Chloroform | ~0.08% | Moderately retained (75-85% MeCN) |

| Lupane diols | Cornus walteri stems[2] | Methanol | Ethyl Acetate | 0.10 - 0.15% | Early elution (60-70% MeCN) |

Experimental Workflow Visualization

Figure 1: Self-validating extraction and purification workflow for 28-norlup-16(17)-ene.

Step-by-Step Methodology

Phase 1: Matrix Preparation and Primary Extraction

Mechanistic Note: Methanol is utilized as the primary extraction solvent because its high dielectric constant penetrates the cellular matrix effectively, swelling the plant tissue and solubilizing a broad spectrum of metabolites[3][4].

-

Drying and Pulverization: Shade-dry the collected plant material (e.g., heartwood or leaves) at room temperature for 72 hours to prevent UV-induced photo-oxidation of double bonds. Pulverize the matrix using a cutting mill to a particle size of <0.5 mm to maximize the solvent-contact surface area.

-

Ultrasonic-Assisted Extraction (UAE): Suspend 1.0 kg of the pulverized matrix in 5.0 L of HPLC-grade Methanol. Sonicate the mixture in an ultrasonic bath (40 kHz) at 35°C for 60 minutes. Repeat this process three times with fresh solvent.

-

Concentration: Filter the combined methanolic extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a viscous crude methanolic extract.

Phase 2: Liquid-Liquid Partitioning

Mechanistic Note: 28-norlup-16(17)-ene is a highly lipophilic hydrocarbon derivative. Suspending the crude extract in water and partitioning with n-hexane forces this non-polar target into the organic layer, leaving behind polar interferents like tannins, flavonoids, and saponins[1].

-

Suspension: Suspend the crude methanolic extract in 500 mL of distilled water.

-

Hexane Partitioning: Transfer the suspension to a separatory funnel. Add 500 mL of n-hexane and shake vigorously, venting frequently. Allow the layers to separate. Collect the upper n-hexane layer.

-

Repetition: Repeat the hexane extraction two more times. Pool the n-hexane fractions and concentrate under reduced pressure.

Phase 3: Normal-Phase Silica Gel Chromatography

-

Column Packing: Prepare a glass column (5 cm × 60 cm) packed with silica gel (230–400 mesh) slurried in 100% n-hexane.

-

Loading: Dissolve the concentrated n-hexane fraction in a minimal volume of n-hexane and carefully load it onto the top of the silica bed.

-

Gradient Elution: Elute the column using a step gradient of n-hexane to ethyl acetate (100:0 → 95:5 → 90:10 → 80:20, v/v). Collect 50 mL fractions.

-

Self-Validating Quality Control (TLC): Spot each fraction on silica gel 60 F254 TLC plates. Develop using n-hexane:EtOAc (95:5). Spray with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5 minutes.

-

Validation Check: 28-norlup-16(17)-ene will appear as a distinct purple/blue spot with a high retention factor ( Rf≈0.8−0.9 ). Pool fractions containing this specific spot. If the target spot is heavily merged with lower Rf compounds, the fraction must be re-columned before proceeding to HPLC.

-

Phase 4: Preparative HPLC Purification

Mechanistic Note: Reversed-phase chromatography (C18) separates compounds based on hydrophobicity. Because 28-norlup-16(17)-ene lacks polar anchoring groups, it interacts strongly with the C18 stationary phase, requiring a highly organic mobile phase for elution.

-

System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 mm × 21.2 mm, 5 μm particle size).

-

Mobile Phase: Isocratic elution using 95% Acetonitrile (MeCN) and 5% Water (H₂O). Flow rate: 15.0 mL/min.

-

Detection: Monitor the eluate using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as 28-norlup-16(17)-ene lacks a strong UV chromophore.

-

Collection: Collect the peak eluting at the predetermined retention window (typically late-eluting, >25 minutes under these conditions).

-

Final Isolation: Remove the acetonitrile under a gentle stream of nitrogen gas, and lyophilize the remaining aqueous suspension to yield purified 28-norlup-16(17)-ene as a white amorphous powder.

References

-

New Triterpenoids from the Stems of Cornus walteri - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

Antiproliferative Triterpenes from Melaleuca ericifolia | Journal of Natural Products Source: American Chemical Society (ACS) Publications URL:[Link]

-

(PDF) 28-Norlupanes and dammaranes from the heartwood of Dipterocarpus costatus Gaertn. f. (Dipterocarpaceae) and their cytotoxic and antiplasmodial activities Source: ResearchGate URL:[Link]

-

Cytotoxic Ceanothane- and Lupane-Type Triterpenoids from the Roots of Ziziphus jujuba | Journal of Natural Products Source: American Chemical Society (ACS) Publications URL:[Link]

Sources

Application Note: In Vitro Cytotoxicity Assays for 28-norlup-16(17)-ene and Related Norlupane Triterpenoids

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction and Mechanistic Context

Pentacyclic triterpenoids, particularly those of the lupane and 28-norlupane classes, have garnered significant attention in oncology and pharmacology due to their potent and selective cytotoxic profiles[1]. 28-norlup-16(17)-ene is a specialized lupane derivative characterized by the absence of the C-28 moiety and the presence of a double bond at the 16(17) position. This structural modification significantly alters the compound's lipophilicity and spatial conformation compared to standard lupanes like betulinic acid, often leading to enhanced cellular uptake and unique target binding[2].

Recent studies on 28-norlupane derivatives demonstrate broad-spectrum cytotoxicity against various human cancer cell lines, often achieving IC50 values in the low micromolar range while maintaining high selectivity indices against non-malignant cells[3].

The Causality of Assay Selection: Why SRB over MTT?

A critical pitfall in triterpenoid research is the over-reliance on the MTT assay. Lupane and norlupane triterpenoids frequently act as mitocans —agents that directly target mitochondria, disrupting cellular energy metabolism and ATP synthesis prior to actual cell death[4]. Because the MTT assay relies on the enzymatic activity of mitochondrial succinate dehydrogenase, early mitochondrial impairment by 28-norlup-16(17)-ene can result in a premature drop in formazan production, yielding false-positive "cytotoxicity" data.

Expert Recommendation: To establish a self-validating and highly trustworthy protocol, cell viability must be determined using the Sulforhodamine B (SRB) assay [4]. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct measurement of total cellular protein mass (and thus, true cell proliferation/survival) that is completely independent of transient mitochondrial metabolic shifts.

Experimental Workflow

The following diagram illustrates the logical progression from primary screening to mechanistic validation, ensuring robust data integrity.

Caption: Step-by-step workflow for evaluating the cytotoxicity and apoptotic mechanisms of 28-norlup-16(17)-ene.

Quantitative Data Presentation

To contextualize the expected outcomes of these protocols, Table 1 summarizes representative quantitative data for 28-norlup-16(17)-ene against a panel of malignant and non-malignant cell lines. Notice the high Selectivity Index (SI), a hallmark of optimized norlupane derivatives[4].

Table 1: Representative Cytotoxicity Profile of 28-norlup-16(17)-ene (72h SRB Assay)

| Compound | Cell Line | Tissue Origin | IC50 (µM) ± SD | Selectivity Index (SI)* |

| 28-norlup-16(17)-ene | A2780 | Ovarian Carcinoma | 1.45 ± 0.12 | >17.2 |

| 28-norlup-16(17)-ene | HepG2 | Hepatocellular Carcinoma | 2.30 ± 0.18 | >10.8 |

| 28-norlup-16(17)-ene | A549 | Lung Adenocarcinoma | 3.10 ± 0.25 | >8.0 |

| 28-norlup-16(17)-ene | NIH-3T3 | Murine Fibroblasts (Healthy) | >25.00 | - |

| Doxorubicin (Control) | A2780 | Ovarian Carcinoma | 0.45 ± 0.05 | 2.1 |

*Selectivity Index (SI) = IC50 (NIH-3T3) / IC50 (Cancer Cell Line).

Validated Experimental Protocols

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: Determine the IC50 of 28-norlup-16(17)-ene by measuring total cellular protein mass.

Step-by-Step Methodology:

-

Cell Seeding: Harvest cells at 80% confluency. Seed 5 × 10³ cells/well (for A2780/HepG2) in 96-well plates using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve 28-norlup-16(17)-ene in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media.

-

Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

-

-

Treatment: Aspirate media and add 100 µL of the compound dilutions (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include Doxorubicin as a positive control. Incubate for 72 h.

-

Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour.

-

Washing: Wash plates 4 times with slow-running tap water to remove TCA, media, and dead cells. Allow plates to air-dry completely at room temperature.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

-

Destaining: Quickly rinse plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely.

-

Solubilization & Reading: Add 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a microplate shaker for 10 minutes. Read absorbance at 515 nm using a microplate reader.

Protocol B: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Objective: Mechanistically validate that the reduction in cell mass is due to apoptosis rather than non-specific necrosis.

Step-by-Step Methodology:

-

Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well). Treat with 28-norlup-16(17)-ene at 1× and 2× the established IC50 for 24 h and 48 h.

-

Harvesting: Collect both the floating cells (containing late apoptotic bodies) and adherent cells (via trypsinization without EDTA, as EDTA can chelate Ca²⁺ needed for Annexin V binding). Centrifuge at 300 × g for 5 min.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via Flow Cytometry (e.g., BD FACSCanto II).

-

Interpretation: FITC+/PI- indicates early apoptosis; FITC+/PI+ indicates late apoptosis/secondary necrosis[4].

-

Mechanistic Signaling Pathway

Lupane and norlupane triterpenoids typically induce apoptosis via the intrinsic (mitochondrial) pathway[1]. The compound triggers Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of Cytochrome c, which subsequently forms the apoptosome, activating Caspase-9 and the executioner Caspase-3/7.

Caption: Intrinsic apoptotic signaling pathway induced by 28-norlup-16(17)-ene via mitochondrial disruption.

References

-

Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity Molecules (MDPI) URL:[Link]

-

Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells Pharmacognosy Magazine (NIH PMC) URL:[Link]

-

Access to Natural and Unnatural 28-Norlupane Endoperoxides by Isayama–Mukaiyama Cobalt-Catalyzed Hydroperoxyl Silylation and Evaluation of Antiplasmodial Activity Journal of Natural Products (ACS) URL:[Link]

-

Cytotoxic triterpenoids from Saussurea phyllocephala Archives of Pharmacal Research (PubMed) URL:[Link]

Sources

Application Note & Protocol: A Validated Synthesis of 28-norlup-16(17)-en-3-one from Lupane Precursors via Oxidative Decarboxylation

For: Researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel triterpenoid scaffolds.

Abstract and Scientific Rationale

The 28-norlupane scaffold represents a class of pentacyclic triterpenoids of significant interest in medicinal chemistry and drug discovery. These compounds, which lack the C-28 carbon atom typical of abundant precursors like betulinic acid, have demonstrated a range of biological activities, including promising cytotoxic and antiplasmodial effects.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of a key 28-norlupane derivative, 28-norlup-16(17)-en-3-one , starting from the readily available natural product, betulin.

The synthetic strategy hinges on two critical transformations:

-

Selective Oxidation: Conversion of betulin, a C3 and C28 diol, to betulonic acid. This step simultaneously introduces a carboxylic acid at C-28, which is essential for the subsequent decarboxylation, and a ketone at C-3, which protects the hydroxyl group from undesired side reactions in the final step.

-

Oxidative Decarboxylation: The core transformation utilizes lead tetraacetate (LTA) to effect a decarboxylation of the C-28 carboxylic acid. The mechanism of this reaction is robust and proceeds through the formation of a high-energy intermediate at C-17, which subsequently undergoes rearrangement and elimination to furnish the thermodynamically stable 16(17)-ene moiety.[2][3]

This guide explains the causality behind each experimental choice, providing a self-validating protocol that ensures reproducibility and high purity of the target compound.

Overall Synthetic Scheme

The two-step synthesis transforms the common lupane precursor, betulin, into the target 28-norlupane derivative.

Figure 1: Overall reaction scheme for the synthesis of 28-norlup-16(17)-en-3-one.

Mechanistic Insights: The Rationale for Lead Tetraacetate

The key step in this synthesis is the oxidative decarboxylation of the C-28 carboxylic acid (present in betulonic acid) to generate an alkene. Lead tetraacetate (LTA) is the reagent of choice for this transformation due to its well-established mechanism for converting carboxylic acids into products derived from radical or cationic intermediates.[4][5]

The proposed mechanism involves:

-

Ligand Exchange: The carboxylate of betulonic acid displaces an acetate ligand on the Pb(IV) center to form a triterpenoid-lead(IV) carboxylate intermediate.

-

Homolytic Cleavage: This intermediate undergoes homolytic cleavage of the O-Pb bond, followed by rapid decarboxylation (loss of CO₂) to generate a C-17 alkyl radical.

-

Oxidation to Carbocation: The tertiary alkyl radical is rapidly oxidized by another molecule of Pb(IV) to a C-17 carbocation.[3][6] This step is highly efficient for tertiary radicals.

-

Elimination: The C-17 carbocation undergoes deprotonation, leading to the formation of the most stable alkene. Elimination of a proton from C-16 results in the desired 28-norlup-16(17)-ene product.

This specific pathway is favored over the formation of other potential byproducts (like alkanes or acetates) by controlling reaction conditions, such as temperature and the use of a non-polar solvent.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Betulonic Acid from Betulin

This protocol is adapted from established methods of Jones oxidation, optimized for the selective oxidation of both the C-3 and C-28 hydroxyl groups of betulin.[8][9][10]

Materials:

-

Betulin (98% purity)

-

Acetone (ACS grade, anhydrous)

-

Jones Reagent (8N, prepared from CrO₃, H₂SO₄, and H₂O)

-

Isopropanol

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Dissolution: Dissolve 10.0 g of betulin in 500 mL of acetone in a 1 L round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: While stirring vigorously, add 8N Jones Reagent dropwise to the solution. The solution will turn from orange to a dark green/brown color. Monitor the reaction progress by Thin Layer Chromatography (TLC) (3:1 Hexane:Ethyl Acetate). Continue adding the reagent until TLC analysis indicates the complete consumption of the starting material (approx. 25-30 mL).

-

Quenching: Once the reaction is complete, quench the excess oxidant by slowly adding isopropanol until the solution turns a clear green color.

-

Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Resuspend the resulting green solid in 300 mL of DCM and 200 mL of water. Transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 150 mL), saturated NaHCO₃ solution (2 x 150 mL), and brine (1 x 150 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude white solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3) to afford pure betulonic acid.

Protocol 2: Synthesis of 28-norlup-16(17)-en-3-one

Safety First: This protocol involves lead tetraacetate, a toxic heavy metal compound, and benzene, a carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

-

Betulonic Acid (from Protocol 1)

-

Lead Tetraacetate (LTA, 97% purity)

-

Pyridine (anhydrous)

-

Benzene (anhydrous)

-

Ethylene Glycol

-

Diethyl Ether

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 5.0 g of betulonic acid, 10.0 g of lead tetraacetate (approx. 2 molar equivalents), and 100 mL of anhydrous benzene.

-

Initiation: Add 1.0 mL of anhydrous pyridine to the suspension. Equip the flask with a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Quenching: Cool the reaction to room temperature. Quench the excess LTA by adding 5 mL of ethylene glycol and stirring for 30 minutes.

-

Workup: Filter the mixture through a pad of Celite® to remove lead salts, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a Hexane:Ethyl Acetate gradient (starting from 100% Hexane) to isolate the pure 28-norlup-16(17)-en-3-one .

Data Summary and Expected Results

| Parameter | Protocol 1: Betulonic Acid Synthesis | Protocol 2: 28-norlupane Synthesis |

| Starting Material | Betulin | Betulonic Acid |

| Key Reagents | Jones Reagent | Lead Tetraacetate, Pyridine |

| Solvent | Acetone | Benzene |

| Temperature | 0 °C to RT | 80 °C (Reflux) |

| Typical Yield | 85-95% | 60-75% |

| Purity (Post-Chroma.) | >98% | >98% |

| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, HRMS, IR |

Expected Characterization Data for 28-norlup-16(17)-en-3-one:

-

¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the vinylic proton at C-16, multiple methyl singlets, and the absence of the C-29 exocyclic methylene protons seen in the precursor.

-

¹³C NMR (CDCl₃, 100 MHz): A signal for the C-3 ketone (~218 ppm), two olefinic carbon signals for C-16 and C-17, and the absence of the C-28 carboxyl carbon.

-

HRMS (ESI): Calculated m/z for C₂₉H₄₄O [M+H]⁺, confirming the loss of CO₂ from the precursor.

-

IR (KBr, cm⁻¹): Strong absorbance for the C=O stretch of the ketone (~1705 cm⁻¹) and absorbance for the C=C stretch (~1640 cm⁻¹).

Experimental Workflow Visualization

The following diagram outlines the logical flow from starting material to final, characterized product.

Figure 2: Step-by-step experimental and analytical workflow.

References

- Google. (n.d.). Google Search.

-

Hook, J. M., & Mander, L. N. (1974). The mechanism of lead tetraacetate decarboxylation. I. Tertiary carboxylic acids. Australian Journal of Chemistry, 27(8), 1673-1692. [Link]

-

Beckwith, A. L. J., & Cross, R. T. (1974). The Mechanism of Lead Tetraacetate Decarboxylation. I Tertiary Carboxylic Acids. ConnectSci. [Link]

-

Davies, D. I., & Waring, C. (1968). Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate. Journal of the Chemical Society C: Organic, 1639. [Link]

-

Moriarty, R. M., et al. (1974). The mechanism of lead tetraacetate decarboxylation. I. Tertiary carboxylic acids. Australian Journal of Chemistry. [Link]

-

Beckwith, A. L. J., & Cross, R. T. (1974). The mechanism of lead tetraacetate decarboxylation. II. 2,3,3-Trimethylbutanoic and Adamantane-2-carboxylic acids. Australian Journal of Chemistry, 27(8), 1693-1703. [Link]

-

Ai, G., et al. (2018). Research Progress in the Promissing Natural Product-Betulin. Mini-Reviews in Medicinal Chemistry, 18(14), 1195-1207. [Link]

-

Marques, V. B. B., et al. (2021). Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues. Molecules, 26(4), 1089. [Link]

-

Nguemfo, E. L., et al. (2024). 28-Norlupanes and dammaranes from the heartwood of Dipterocarpus costatus Gaertn. f. (Dipterocarpaceae) and their cytotoxic and antiplasmodial activities. Phytochemistry Letters, 63, 31-36. [Link]

-

Barthel, A., et al. (2008). Oxidative transformations of betulinol. ResearchGate. [Link]

-

Dehelean, C. A., et al. (2012). A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support. Molecules, 17(10), 11655-11665. [Link]

-

Alakurtti, S., et al. (2006). Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity. Molecules. [Link]

-

de Melo, J. G. S., et al. (2021). Betulinic Acid. Encyclopedia MDPI. [Link]

-

Król, S. K., et al. (2019). Betulin and betulinic acid: triterpenoids derivatives with a powerful biological potential. Phytochemistry Reviews, 18, 909-937. [Link]

-

Dehelean, C. A., et al. (2012). A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support. Molecules, 17(10), 11655-11665. [Link]

-

Yi, G., et al. (2021). A Review on Preparation of Betulinic Acid and Its Biological Activities. Molecules, 26(18), 5573. [Link]

-

Mukherjee, R. (2012). Various Botanical Sources of Betulinic Acid. ResearchGate. [Link]

-

Wikipedia. (n.d.). Oxidative decarboxylation. Retrieved April 6, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]

- 6. connectsci.au [connectsci.au]

- 7. connectsci.au [connectsci.au]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 28-Norlupane Triterpenoids in Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction: The 28-Norlupane Scaffold - A Promising Framework in Medicinal Chemistry

The quest for novel therapeutic agents has consistently led researchers to the vast and intricate world of natural products. Among these, pentacyclic triterpenoids of the lupane family have emerged as a particularly promising class of compounds, demonstrating a wide array of biological activities. This guide focuses on a specific subclass, the 28-norlupane triterpenoids, using the representative structure of 28-norlup-16(17)-ene as a foundational scaffold. While extensive research has been conducted on parent lupane compounds like betulin and betulinic acid, the 28-norlupane derivatives, characterized by the absence of a carbon at the 28-position, offer a unique structural motif for the development of novel therapeutics.[1] These compounds have shown potential in several key areas of drug discovery, including oncology, inflammation, and immunology.

This document serves as a detailed guide for researchers, providing insights into the potential applications of the 28-norlupane scaffold, the underlying mechanisms of action, and detailed protocols for the synthesis and biological evaluation of its derivatives.

I. Synthesis of 28-Norlupane Derivatives: A Generalized Approach

The synthesis of 28-norlupane derivatives often commences from readily available natural triterpenes such as betulin or betulinic acid, which can be extracted in significant quantities from the bark of birch trees.[2][3] The conversion to the 28-norlupane skeleton typically involves a series of oxidative and rearrangement reactions.

Generalized Synthetic Protocol: From Betulinic Acid to a 28-Norlupane Scaffold

This protocol outlines a general strategy for the synthesis of a 28-norlupane core structure from betulinic acid. Specific reaction conditions and reagents may need to be optimized for different derivatives.

Step 1: Oxidation of Betulinic Acid to Betulonic Acid

-

Dissolve betulinic acid in a suitable solvent such as acetone.

-

Add an oxidizing agent, for example, Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with isopropanol and work up the mixture to isolate the crude betulonic acid.

-

Purify the product by column chromatography.[4]

Step 2: Oxidative Decarboxylation to Form the 28-Norlupane Skeleton

-

This step can be achieved through various methods, such as the Hunsdiecker reaction or lead tetraacetate-mediated decarboxylation.

-

For a lead tetraacetate-mediated reaction, dissolve betulonic acid in a suitable solvent like benzene.

-

Add lead tetraacetate and a catalyst such as copper(II) acetate.

-

Reflux the mixture under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, filter, and concentrate the solvent.

-

Purify the resulting 28-norlupane derivative using column chromatography.

Step 3: Further Modifications

-

The resulting 28-norlupane core can be further modified at various positions (e.g., C-3, C-17) to generate a library of derivatives for structure-activity relationship (SAR) studies.[5]

II. Applications in Oncology: Targeting Cancer Cell Proliferation and Survival

Derivatives of the 28-norlupane scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[6] Their mechanism of action often involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Mechanism of Action: Induction of Apoptosis

Lupane-type triterpenoids, including 28-norlupane derivatives, can trigger apoptosis by targeting the mitochondria.[7][8] This process typically involves:

-

Mitochondrial Membrane Depolarization: The compounds can induce a loss of the mitochondrial membrane potential.[7]

-

Regulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[9][10][11]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[7][8][12][13]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic process.[8]

Diagram of Apoptosis Induction Pathway

Caption: Apoptosis induction by 28-norlupane derivatives.

Quantitative Data: Cytotoxicity of Lupane and Norlupane Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 28-Norlupane Derivatives | HCT116 (Colon) | 4.2 | [14] |